MMAF Hydrochloride
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Overview
Description
Monomethylauristatin F (Hydrochloride) is a synthetic antineoplastic agent derived from the natural compound dolastatin 10. It is a potent tubulin polymerization inhibitor and is widely used as a cytotoxic component in antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . This compound is primarily used in cancer research due to its high potency in inhibiting cell division .
Mechanism of Action
Target of Action
MMAF Hydrochloride, also known as Monomethylauristatin F Hydrochloride, is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . Its primary target is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound functions as an antimitotic agent . It inhibits cell division by blocking the polymerization of tubulin . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows for the selective destruction of cancer cells while minimizing damage to healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics within the cell . By inhibiting tubulin polymerization, MMAF disrupts the formation and function of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are complex and can be influenced by its incorporation into ADCs . As a part of ADCs, this compound is designed to be stable in the bloodstream, reducing systemic toxicity . Once the ADC binds to the target antigen on cancer cells, the complex is internalized, and MMAF is released to exert its cytotoxic effect .
Result of Action
The result of this compound action is the inhibition of cell division and induction of cell death in targeted cancer cells . By disrupting microtubule dynamics, this compound causes cell cycle arrest at the G2/M phase . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the expression level of the target antigen on cancer cells, the internalization rate of the ADC, and the intracellular conditions that affect the release of MMAF . Additionally, factors such as the patient’s overall health, the presence of drug resistance mechanisms, and the tumor microenvironment can also impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
MMAF Hydrochloride interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division . The nature of this interaction is inhibitory, with this compound binding to the tubulin protein and preventing its normal function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting cell division, leading to cell death . This disruption can affect cell signaling pathways and gene expression, particularly those involved in cell cycle regulation . This compound does not readily permeate cell membranes, but when attached to antibodies like trastuzumab or pertuzumab, it can effectively block the division of specific tumor cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding to tubulin, inhibiting the polymerization of this protein and thereby disrupting the formation of microtubules . This disruption prevents cells from forming the mitotic spindle necessary for cell division, leading to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates stable activity with no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B . It continues to inhibit tubulin polymerization and disrupt cell division, leading to consistent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At high doses, this compound can lead to significant cytotoxic effects, while at lower doses, its effects may be less pronounced . The maximum tolerated dose in mice of MMAF is much higher than that of other similar compounds .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and removal of proteins. The major metabolic pathway of this compound is demethylation, which occurs in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its attachment to antibodies. These antibody-drug conjugates allow this compound to be selectively delivered to target cells . This compound has limited cell permeability as a free drug, but when attached to antibodies, it can effectively enter cells .
Subcellular Localization
Once inside a cell, this compound localizes to the cytoplasm where it binds to tubulin and inhibits its polymerization . This disruption of microtubule formation occurs within the cell’s cytoskeleton, a subcellular structure critical for maintaining cell shape and facilitating cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monomethylauristatin F (Hydrochloride) involves multiple steps, including the modification of the N-terminal extension of the amino group and the C-terminal modification of the carboxyl group . The preparation method of its chiral isomer involves using mild reaction conditions without the need for noble metals or expensive chiral catalysts .
Industrial Production Methods: Industrial production of Monomethylauristatin F (Hydrochloride) focuses on optimizing yield and cost-effectiveness. The process involves simple reaction conditions and easy separation of the chiral isomer, making it suitable for large-scale application .
Chemical Reactions Analysis
Types of Reactions: Monomethylauristatin F (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction being carried out .
Major Products: The major products formed from these reactions include modified versions of Monomethylauristatin F (Hydrochloride) with different functional groups, enhancing its cytotoxic properties .
Scientific Research Applications
Monomethylauristatin F (Hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibition.
Biology: Employed in cell biology research to understand cell division and mitosis.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing high efficacy in inhibiting tumor growth
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Monomethylauristatin E (Hydrochloride): Another synthetic auristatin derivative with similar tubulin polymerization inhibition properties.
Dolastatin 10: The natural compound from which Monomethylauristatin F is derived.
Comparison: Monomethylauristatin F (Hydrochloride) differs from Monomethylauristatin E (Hydrochloride) due to the presence of a phenylalanine moiety at its C-terminus, contributing to its membrane impermeability . Both compounds are highly stable and show no signs of degradation in plasma or human liver lysosomal extracts . Monomethylauristatin F (Hydrochloride) has attenuated activity compared to Monomethylauristatin E (Hydrochloride) due to the presence of the charged C-terminal phenylalanine .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPKFQQDMNUXOY-KMYLZLQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66ClN5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.